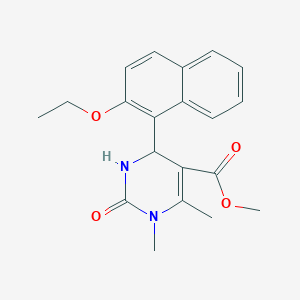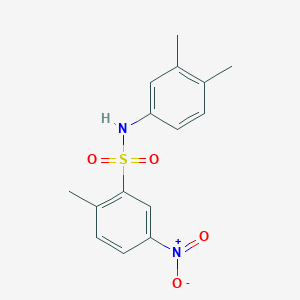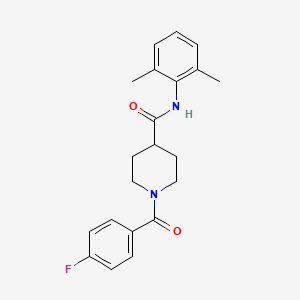![molecular formula C26H23FO4 B3995398 9-{3-[(3-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3995398.png)
9-{3-[(3-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Overview
Description
9-{3-[(3-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a fascinating compound due to its potential applications in various scientific fields. Structurally, it belongs to the xanthene family, characterized by a unique three-ring system with various substituents. The specific substitution pattern in this compound, including the 3-fluorobenzyl group, imparts distinctive properties that are of interest in both research and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: : The synthesis of 9-{3-[(3-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves a condensation reaction between an aldehyde and a ketone in the presence of a suitable catalyst. The presence of substituents like 3-fluorobenzyl requires careful selection of reaction conditions to ensure the integrity of the functional groups.
Cyclization: : The condensation product undergoes cyclization under acidic or basic conditions to form the hexahydro-xanthene core structure. Optimizing the pH and temperature conditions is critical to maximize yield and purity.
Industrial Production Methods:
In an industrial setting, the production might involve continuous flow reactors to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods (such as recrystallization or chromatography) is tailored to achieve high-purity standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives with potential biological activity.
Reduction: : Reduction can be performed using agents such as sodium borohydride, which may reduce specific functional groups like ketones within the molecule, thereby modifying its properties.
Common Reagents and Conditions:
Reactions typically utilize solvents like dichloromethane or ethanol under controlled temperatures. Catalysts, such as Lewis acids for cyclization or base catalysts for nucleophilic substitutions, are commonly employed.
Major Products Formed:
The primary products depend on the type of reaction:
Oxidation: : Formation of xanthone derivatives.
Reduction: : Reduced ketone groups, leading to hydroxyl compounds.
Substitution: : A variety of substituted derivatives, depending on the electrophile or nucleophile used.
Scientific Research Applications
This compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
In biological research, derivatives of this compound have been explored for their potential as enzyme inhibitors, fluorescent probes, and other bioactive molecules.
The 3-fluorobenzyl moiety and the xanthene core are structural features in various pharmaceuticals
In the industrial sector, this compound's derivatives can serve as dyes, pigments, and polymers due to their stable structures and reactive sites.
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with biological targets. For instance, as an enzyme inhibitor, it may bind to the active site of an enzyme, thereby blocking substrate access and inhibiting the enzyme's activity. The presence of fluorine and the xanthene core can enhance binding affinity and specificity, targeting specific pathways involved in disease processes.
Comparison with Similar Compounds
9-{3-[(3-fluorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione shares similarities with other xanthene derivatives, such as fluorescein and erythrosin. the unique 3-fluorobenzyl substitution distinguishes it in terms of reactivity and potential applications. Similar compounds include:
Fluorescein: : A widely used fluorescent dye.
Erythrosin: : Known for its use in food coloring and as a stain in biological research.
What captivates you most about this compound?
Properties
IUPAC Name |
9-[3-[(3-fluorophenyl)methoxy]phenyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FO4/c27-18-7-1-5-16(13-18)15-30-19-8-2-6-17(14-19)24-25-20(28)9-3-11-22(25)31-23-12-4-10-21(29)26(23)24/h1-2,5-8,13-14,24H,3-4,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETJCGOGJSRUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=CC=C4)OCC5=CC(=CC=C5)F)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(diethylsulfamoyl)-4-nitrophenyl]piperidine-4-carboxamide](/img/structure/B3995320.png)
![N-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B3995324.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B3995325.png)
![1-{2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3995337.png)

![N-{2,6-dimethyl-3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B3995352.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3995355.png)

![3,4-dihydroisoquinolin-2(1H)-yl{1-[(3,4-dimethoxyphenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B3995368.png)


![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B3995379.png)
![6,6,8-trimethyl-3,5,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3995381.png)
![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B3995397.png)
